Whole-Cell Biocatalytic Selectivity: Fusarium equiseti Converts Dill Oil S-(+)-Carvone to cis-(-)-Dihydrocarvone with 92–96% GC-MS Purity
In a whole-cell biocatalytic system using Fusarium equiseti, S-(+)-carvone present in dill oil was selectively transformed to cis-(-)-dihydrocarvone with 92–96% purity as determined by gas chromatography-mass spectrometry (GC-MS), achieving approximately 99% substrate conversion [1]. The absolute cis-(-)-DHC concentration in the final hydrosol product reached 0.33 g/L, obtained without organic solvent extraction. This selectivity profile contrasts with R-(-)-carvone substrates, which under similar bioreduction conditions yield trans-(+)-dihydrocarvone with lower selectivity and efficiency [2]. The bioconversion eliminates the need for chromatographic separation of cis/trans diastereomers.
| Evidence Dimension | Stereoselective bioreduction product purity |
|---|---|
| Target Compound Data | cis-(-)-dihydrocarvone at 92–96% purity (GC-MS) with ~99% conversion |
| Comparator Or Baseline | R-(-)-carvone → trans-(+)-DHC: lower selectivity and efficiency |
| Quantified Difference | Target substrate yields cis product at >92% purity; comparator substrate yields trans product with reduced selectivity |
| Conditions | Fusarium equiseti whole-cell culture; pH 5–6; dill oil 1.0 g/L; 24 h incubation; solvent-free distillation |
Why This Matters
This biocatalytic route provides a documented pathway to high-purity cis-(-)-dihydrocarvone without chromatographic diastereomer separation, reducing downstream purification costs in natural flavor manufacturing.
- [1] Bora PK, Borah G, Begum M, Saikia SP, Haldar S. Whole-cell biocatalyzed organic solvent-free conversion of dill oil to cis-(-)-dihydrocarvone rich aromatic hydrosol: Chemical and aroma profiling. Process Biochem. 2022;122:86-94. View Source
- [2] Bora PK, et al. Mushroom mediated selective bioreduction of S-(+)-carvone to cis-(-)-dihydrocarvone: approach towards a safer biocatalysis. Nat Prod Res. 2025 Apr;39(8):2313-2319. View Source
